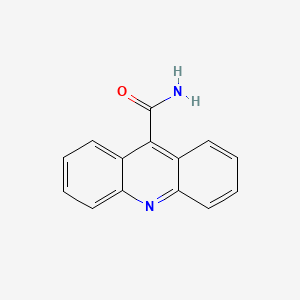

acridine-9-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

acridine-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8H,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFNAVMTMIICEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287160 | |

| Record name | 9-Acridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35417-96-0 | |

| Record name | 9-Acridinecarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Acridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Acridine 9 Carboxamide

Synthetic Approaches for Acridine-9-Carboxamide Core Structures

The construction of the this compound core relies on the initial formation of the acridine (B1665455) ring system, followed by the introduction or modification of the substituent at the 9-position to yield the desired carboxamide.

Several named reactions provide direct routes to the acridine skeleton. The Bernthsen acridine synthesis, for instance, involves the condensation of a diarylamine with a carboxylic acid in the presence of zinc chloride at high temperatures (200-270 °C) to yield a 9-substituted acridine. wikipedia.orgpharmaguideline.comnih.gov While effective, this method often requires harsh conditions and long reaction times. wikipedia.org

Another classical approach is the Ullmann synthesis, which involves the condensation of a primary amine with an aromatic carboxylic acid or aldehyde in the presence of a strong mineral acid, followed by cyclization to form an acridone (B373769), which can then be further modified. nih.gov The Friedländer synthesis offers a route to 9-methyl acridine by treating the salt of anthranilic acid with cyclohex-2-enone. nih.govptfarm.pl

More recent strategies focus on modular and efficient approaches. For example, a one-pot method combines the photo-excitation of o-alkyl nitroarenes with a copper-mediated cascade annulation, involving Chan-Lam amination, Friedel-Crafts acylation, and aromatization, to form diverse acridine derivatives. chemistryviews.org This method simplifies the synthesis and allows for the creation of unsymmetrical and multi-substituted acridines. chemistryviews.org

| Direct Synthesis Method | Reactants | Conditions | Product |

| Bernthsen Synthesis | Diarylamine, Carboxylic Acid | Zinc Chloride, 200-270 °C | 9-Substituted Acridine |

| Ullmann Synthesis | Primary Amine, Aromatic Carboxylic Acid/Aldehyde | Strong Mineral Acid | Acridone |

| Friedländer Synthesis | Salt of Anthranilic Acid, Cyclohex-2-enone | 120 °C | 9-Methyl Acridine |

| Photo-excitation/Copper-mediation | o-Alkyl Nitroarenes | Photo-excitation, Copper Catalyst | Diverse Acridine Derivatives |

A common and crucial precursor for this compound is acridine-9-carboxylic acid. One of the primary methods to synthesize this precursor is through the oxidation of 9-methylacridine. google.com This oxidation reaction can be carried out using various oxidizing agents and catalysts. A described method involves reacting 9-methylacridine with an oxidant and an oxidation catalyst in a solvent at temperatures ranging from 80-120 °C for 1-3 hours. google.com This process is highlighted for its simplicity, environmental friendliness, and good process control. google.com

The selection of the oxidant and catalyst is critical for achieving high yields and minimizing byproducts. While specific reagents are proprietary, the general principle involves the selective oxidation of the methyl group at the 9-position to a carboxylic acid group. google.com

| Reactant | Reagents | Conditions | Product |

| 9-Methylacridine | Oxidant, Oxidation Catalyst, Solvent | 80-120 °C, 1-3 hours | Acridine-9-carboxylic Acid |

Once acridine-9-carboxylic acid is obtained, the final step is the formation of the carboxamide bond. This is typically achieved through an amidation reaction, where the carboxylic acid is reacted with an appropriate amine. The direct reaction between a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable and unreactive ammonium carboxylate salt. fishersci.co.ukchemistrysteps.com

To overcome this, the carboxylic acid is usually activated first. A common method is the conversion of the carboxylic acid to an acyl chloride by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride. ucl.ac.ukcardiff.ac.uk The resulting acridine-9-carbonyl chloride is then reacted with the desired amine to form the this compound. cardiff.ac.uk

Alternatively, various coupling reagents can be used to facilitate the direct amidation of the carboxylic acid. These reagents activate the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. chemistrysteps.com

Advanced Synthesis Techniques

To improve the efficiency, yield, and environmental impact of this compound synthesis, advanced techniques such as microwave-assisted synthesis and specialized coupling reactions are employed.

Microwave-assisted organic synthesis has gained significant popularity as it can dramatically accelerate reaction rates. clockss.orgrsc.org In the context of acridine synthesis, microwave irradiation has been successfully applied to the Bernthsen reaction. researchgate.netresearchgate.net By using microwave heating, the reaction time for the synthesis of 9-substituted acridines from diarylamines and carboxylic acids can be reduced from hours to just a few minutes, with good yields. clockss.orgresearchgate.net

This technique has been shown to be effective for producing acridines with both aromatic and aliphatic substituents at the 9-position. researchgate.net The use of microwave irradiation can also allow for a reduction in the amount of Lewis acid catalyst required, leading to a more environmentally friendly process. researchgate.net For example, the synthesis of acridine derivatives has been achieved in water as a solvent, supported by microwave irradiation and a reusable catalyst, highlighting the green chemistry aspects of this technology. rsc.org

| Reaction | Conventional Heating | Microwave-Assisted |

| Bernthsen Synthesis of 9-methylacridine | 8 hours, 82% yield | 5 minutes, 70-79% yield clockss.org |

| Synthesis of phenanthrene-fused tetrahydrodibenzoacridinones | 3 hours, 60% yield | 20 minutes, 91% yield beilstein-journals.org |

For the synthesis of more complex this compound derivatives, particularly those involving sensitive or intricate amine components, specialized coupling reagents are essential. Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that facilitates the formation of amide bonds from carboxylic acids and amines. chemistrysteps.comlibretexts.org

The mechanism of DCC coupling involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and dicyclohexylurea as a byproduct. libretexts.orgyoutube.com This method is particularly useful for peptide synthesis and can be applied to the synthesis of acridine-9-carboxamides under mild, room temperature conditions, often achieving good yields. chemistrysteps.com

In one example, acridine-9-carboxylic acid chloride was reacted with anhydrous 2,6-dinitrophenol in the presence of DCC to synthesize a complex acridine derivative, demonstrating the utility of DCC in forming ester linkages as well, which can be precursors to amides. cardiff.ac.uk Other carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) function similarly to DCC and are also employed in amide bond formation. chemistrysteps.compeptide.com

| Coupling Reagent | Function | Key Features |

| Dicyclohexylcarbodiimide (DCC) | Activates carboxylic acids for amidation | Forms a reactive O-acylisourea intermediate; reaction proceeds at room temperature. fishersci.co.ukchemistrysteps.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activates carboxylic acids for amidation | Similar mechanism to DCC; water-soluble byproduct. peptide.com |

Chemical Reactivity and Derivatization Strategies of this compound

The chemical reactivity of this compound is characterized by the distinct functionalities of the acridine ring system and the carboxamide group at the 9-position. This section explores the key chemical transformations of this compound, including reduction, nucleophilic substitution, and oxidation reactions, as well as the rational design of its derivatives for specific research purposes.

Reduction Reactions of this compound

The reduction of this compound can selectively target either the acridine nucleus or the carboxamide functional group, depending on the choice of reducing agent and reaction conditions.

Catalytic Hydrogenation: The acridine ring system is susceptible to reduction via catalytic hydrogenation. pharmaguideline.com Typically, this process involves the use of catalysts such as palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al2O3). researchgate.net The reaction generally proceeds to yield 9,10-dihydroacridine derivatives. Further reduction of the outer benzene rings can also occur under more forcing conditions, leading to octahydroacridine species. researchgate.net The specific product distribution is influenced by factors such as the catalyst, solvent, temperature, and pressure. While studies on the catalytic hydrogenation of unsubstituted acridine are well-documented, the influence of the 9-carboxamide substituent can affect the reaction's regioselectivity and rate. researchgate.net

| Reducing Agent/Method | Target Functionality | Potential Products | Reference |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Acridine Ring | 9,10-Dihydrothis compound | pharmaguideline.com |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxamide Group | 9-(Aminomethyl)acridine | researchgate.net |

Reduction of the Carboxamide Group: The carboxamide functional group is generally resistant to reduction. However, potent reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce the amide to an amine. In the case of this compound, this reaction would yield 9-(aminomethyl)acridine. This transformation is a valuable synthetic route for introducing a primary amine functionality at the 9-position, which can serve as a versatile handle for further derivatization.

Nucleophilic Substitution Reactions

The electron-deficient nature of the carbon atom at the 9-position of the acridine ring makes it susceptible to nucleophilic attack. pharmaguideline.com Additionally, the carboxamide group itself can undergo nucleophilic acyl substitution.

Nucleophilic Attack at the Acridine Ring: The 9-position of the acridine nucleus is the preferred site for nucleophilic substitution. pharmaguideline.com However, in this compound, the carboxamide group is already the result of a nucleophilic substitution on a precursor like 9-chloroacridine. Further nucleophilic substitution at this position would require the displacement of the carboxamide group, which is generally a poor leaving group.

Nucleophilic Acyl Substitution at the Carboxamide Group: The carbonyl carbon of the carboxamide group is electrophilic and can be attacked by nucleophiles. A key example of this reactivity is the hydrolysis of the amide to the corresponding carboxylic acid.

Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to acridine-9-carboxylic acid. thieme-connect.de This reaction proceeds through the typical mechanism of nucleophilic acyl substitution, where water or a hydroxide ion acts as the nucleophile. The stability of the acridine ring allows for this transformation without significant degradation of the core structure. The resulting acridine-9-carboxylic acid is a valuable intermediate for the synthesis of other derivatives, such as esters and other amides, by reacting it with appropriate nucleophiles after activation (e.g., conversion to the acyl chloride). cardiff.ac.uk

| Reaction Type | Reagents | Product | Reference |

| Hydrolysis | H₂O, H⁺ or OH⁻ | Acridine-9-carboxylic acid | thieme-connect.de |

| Conversion to Acyl Chloride | Thionyl chloride (SOCl₂) | Acridine-9-carbonyl chloride | cardiff.ac.uk |

Oxidation Reactions and Product Formation

The acridine ring system can undergo oxidation, particularly at the 9-position, to form the corresponding acridone derivative.

Formation of Acridone-9-carboxamide: Oxidation of this compound yields 9(10H)-acridone-9-carboxamide. This transformation can be achieved using various oxidizing agents. For instance, dichromate oxidation in acetic acid is a known method for converting acridine to acridone. pharmaguideline.com In a biological context, the metabolic oxidation of an N-substituted acridine-4-carboxamide derivative to the corresponding 9-acridone has been observed, a reaction catalyzed by aldehyde oxidase. nih.gov This suggests that the acridine core is susceptible to enzymatic oxidation even with the presence of a carboxamide substituent. The formation of the acridone introduces a conjugated ketone, which can significantly alter the electronic and photophysical properties of the molecule.

| Oxidizing Agent/Method | Product | Reference |

| Dichromate in Acetic Acid | 9(10H)-Acridone-9-carboxamide | pharmaguideline.com |

| Aldehyde Oxidase (enzymatic) | 9(10H)-Acridone-9-carboxamide | nih.gov |

Rational Design and Synthesis of this compound Derivatives for Specific Research Objectives

The planar tricyclic structure of the acridine ring allows it to intercalate between the base pairs of DNA, making acridine derivatives attractive candidates for the development of anticancer agents. researchgate.net The carboxamide group at the 9-position provides a convenient point for the introduction of various side chains to modulate the pharmacological properties of the molecule.

Anticancer Agents and Topoisomerase Inhibitors: A significant research focus has been the design and synthesis of 9-aminoacridine-4-carboxamide (B19687) derivatives as potent antitumor agents. researchgate.net The rationale behind this design involves the combination of the DNA-intercalating acridine core with a side chain that can interact with the minor groove of DNA and/or inhibit enzymes involved in DNA replication and repair, such as topoisomerases. nih.govmdpi.com

Structure-activity relationship (SAR) studies have revealed key features for potent biological activity in the 9-aminoacridine-4-carboxamide series:

The presence of a side chain at the 4-position of the acridine ring. nih.gov

An unsubstituted carboxamide NH group. nih.gov

A linker of two methylene groups between the carboxamide nitrogen and a terminal protonated amino group. nih.gov

Derivatives have been synthesized with various substituents on the acridine ring and modifications to the side chain to optimize DNA binding affinity, cytotoxicity, and cell cycle arrest. nih.gov For example, the introduction of a piperidine-containing side chain has been explored to enhance the DNA binding and cytotoxic properties of bis(9-aminoacridine-4-carboxamides). nih.gov

DNA Intercalators: The ability of acridine derivatives to intercalate into DNA is a cornerstone of their biological activity. The design of novel this compound derivatives often aims to enhance this intercalation. This can be achieved by introducing substituents that improve stacking interactions with the DNA base pairs or by linking two acridine units to create bis-intercalators.

The synthesis of these derivatives typically involves the condensation of a suitable acridine precursor, such as 9-chloroacridine-4-carboxylic acid, with a desired amine to form the carboxamide linkage. researchgate.net Further modifications can then be made to the acridine ring or the side chain to achieve the desired properties.

| Research Objective | Design Strategy | Example Derivative Class | References |

| Anticancer Activity | Introduction of side chains to interact with DNA and topoisomerases | 9-Aminoacridine-4-carboxamides | researchgate.net |

| Topoisomerase Inhibition | Modification of the acridine core and side chain to enhance enzyme inhibition | 9-Anilinoacridines | jofamericanscience.org |

| Enhanced DNA Binding | Linking two acridine units to form bis-intercalators | Bis(9-aminoacridine-4-carboxamides) | nih.gov |

Molecular Interactions of Acridine 9 Carboxamide with Biological Macromolecules

Deoxyribonucleic Acid (DNA) Binding Investigations

The planar tricyclic structure of the acridine (B1665455) ring is a classic scaffold for DNA intercalating agents, which bind by inserting between the base pairs of the DNA double helix mdpi.com. Acridine-9-carboxamide and its derivatives have been extensively studied to understand the structural, kinetic, and thermodynamic basis of their interaction with DNA, which is believed to be a primary mechanism for their biological activities, including their function as anticancer agents that poison topoisomerase enzymes nih.govnih.govoup.com.

X-ray crystallography studies have provided high-resolution insights into the intercalation of this compound derivatives with DNA. These compounds typically intercalate at CpG dinucleotide steps nih.govnih.govacs.org. For instance, the crystal structure of 9-amino-DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) bound to the DNA hexanucleotide d(CGTACG)2 reveals that a drug molecule inserts between each CpG step acs.org. This intercalation event induces significant conformational changes in the DNA backbone. The helix is unwound at the intercalation site, with unwinding angles of 8° and 12° observed at the first two steps of the hexanucleotide, while the central TpA step is overwound by 17° acs.org. This distortion is necessary to create the space for the acridine ring to fit between the base pairs.

The orientation of the intercalated acridine ring is such that its long axis is positioned at an angle relative to the major axes of the flanking base pairs nih.gov. The acridine ring engages in stacking interactions with the adjacent cytosine and guanine bases nih.gov. In some complexes, the 4-carboxamide group is internally hydrogen-bonded to the protonated N10 atom of the acridine ring, which helps to keep the carboxamide group nearly coplanar with the acridine ring acs.orgoup.com. This planarity is a crucial feature for effective intercalation. Furthermore, water molecules often play a role in stabilizing the complex, for example, by forming bridging hydrogen bonds between the 4-carboxamide NH group and a phosphate group of a nearby guanine residue nih.govnih.govacs.org.

In a unique case, a derivative of 9-amino-DACA was found to form a pseudo-intercalation cavity involving four distinct DNA duplexes, highlighting the structural plasticity of these interactions nih.gov. Another study on a bis(9-aminoacridine-4-carboxamide) derivative showed it could non-covalently cross-link two DNA duplexes, with one acridine moiety intercalated in each duplex and the linker chain threading through the minor grooves rcsb.org.

Kinetic studies on the binding of 9-aminoacridine-4-carboxamide (B19687) derivatives to DNA reveal a complex, multi-step process. Using methods like stopped-flow spectrophotometry and surfactant sequestration, researchers have shown that these compounds dissociate from DNA via a mechanism involving at least three intermediate bound forms nih.govacs.org. Derivatives that feature a 4-CONH(CH2)2NR1R2 side chain, where the terminal nitrogen can be protonated, exhibit an additional, more stable binding mode, suggesting a more persistent interaction with the DNA acs.org.

A direct correlation has been observed between the DNA binding kinetics, binding affinity, and the biological activity of these compounds. For a series of 5-substituted 9-aminoacridine-4-carboxamides, non-phenyl substituents were found to decrease the average DNA dissociation rates by a factor of three. This slower dissociation was accompanied by a threefold increase in binding affinity and a fourfold enhancement in cytotoxicity, indicating that a longer residence time on the DNA target is associated with greater biological effect nih.gov. The enhanced stability of these complexes is thought to arise from improved stacking interactions between the 5-substituent on the acridine ring and an adjacent cytosine base at the CpG binding site nih.gov.

The binding constants (Kb) for various acridine derivatives have been calculated, showing a high affinity for DNA. For example, a series of (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives exhibited binding constants with calf thymus DNA ranging from 1.74 × 10^4 to 1.0 × 10^6 M⁻¹ mdpi.com. These values confirm a strong interaction, which is a prerequisite for their intercalative binding mode.

Structure-activity relationship (SAR) studies have been crucial in optimizing the DNA binding and biological activity of acridine-9-carboxamides. The position and nature of substituents on both the acridine ring and the carboxamide side chain significantly influence DNA interaction.

A critical SAR finding for 9-aminoacridine-4-carboxamides is the requirement of the side chain at the 4-position of the acridine ring for potent biological activity oup.com. The carboxamide must have an unsubstituted NH group, and the linker between the carboxamide and a terminal protonated amino group should ideally be two methylene groups long oup.com. Altering the length or composition of this side chain can dramatically affect binding kinetics and activity acs.org.

While the primary mode of binding for the acridine ring is intercalation, the side chains of this compound derivatives extend out from the intercalated ring and interact with the grooves of the DNA helix. Crystal structures consistently show the carboxamide side chain residing in the major groove of the DNA nih.govacs.orgoup.com.

In the complex of 9-amino-DACA with d(CGTACG)2, the protonated terminal dimethylamino group of the side chain is positioned in the major groove, where it lies close to the N7 and O6 atoms of a guanine base (G2), suggesting potential hydrogen bonding or electrostatic interactions nih.govacs.org. Similarly, for an inactive morpholino-containing analogue, the side chain also occupies the major groove, with the protonated morpholino nitrogen near the same guanine atoms oup.com. This interaction with the major groove is a consistent feature across many active acridine-4-carboxamides and is believed to be important for their biological mechanism, potentially by mediating interactions with topoisomerase II acs.orgoup.com.

Theoretical studies have also supported major groove binding specificity for GC sequences, in contrast to earlier models that proposed minor groove interactions nih.gov. However, in some contexts, such as the cross-linking of two DNA duplexes by a bis-acridine, the linker chain was observed threading through the minor grooves rcsb.org. This indicates that while major groove interaction is common for the side chain, other binding geometries are possible depending on the specific ligand structure.

In addition to duplex DNA, acridine derivatives have been investigated for their ability to bind to G-quadruplex (G4) DNA. These are four-stranded structures formed in guanine-rich sequences, such as those found in human telomeres and the promoter regions of oncogenes like c-myc nih.govacs.org. Stabilizing these G4 structures with small molecules is a promising strategy for cancer therapy as it can inhibit the activity of the enzyme telomerase, which is crucial for cancer cell immortality acs.org.

The acridine nucleus is known to interact with G-quadruplexes, often by stacking on top of the terminal G-tetrad, a planar arrangement of four guanine bases that is the hallmark of the G4 structure nih.gov. The affinity of this compound derivatives for G4 DNA can be modulated by structural modifications. For example, converting acridine-9-carboxylic acid to 2-(this compound)acetic acid (by adding a glycine (B1666218) residue) shifts the binding preference from duplex DNA to G-quadruplex sequences nih.gov.

Competitive dialysis experiments have shown that acridine oligomers, such as dimers and trimers of this compound derivatives, can exhibit high affinity for G-quadruplexes found in the promoter regions of the c-myc and bcl-2 oncogenes nih.gov. The presence of substituents on the acridine ring can further enhance binding. For instance, the 3,6,9-trisubstituted acridine BRACO-19 was specifically designed to interact with G4 DNA, with its side chains occupying the grooves of the quadruplex acs.org. The 9-anilino substituent of this compound fits into a narrow hydrophobic pocket, increasing quadruplex affinity tenfold acs.org.

Broader Macromolecular Interaction Profiles

The most fundamental macromolecular interaction of this compound and its analogues is with nucleic acids. The planar, aromatic nature of the acridine ring system allows it to intercalate, or insert itself, between the base pairs of the DNA double helix. nih.govnih.gov This intercalation is a primary driver of the topoisomerase inhibition discussed earlier, as it distorts the DNA structure and stabilizes the enzyme-DNA complex. nih.gov The binding affinity and kinetics of this interaction can be modulated by substituents on the acridine ring. nih.govnih.gov For example, binding constants for 3,9-disubstituted acridines with DNA have been calculated to be in the range of 2.81–9.03 × 10⁴ M⁻¹. nih.gov

Beyond DNA, acridines can also interact with other nucleic acid-containing structures, such as ribosomes and polysomes, which can lead to structural dysfunction. nih.gov The protonation state of the acridine molecule can also significantly influence its interactions and crystal structure architecture, affecting how it engages with biological targets. nih.gov

Mechanistic Elucidation at the Molecular and Cellular Level

Mechanisms Underlying Biological Activities

The biological activity of acridine-9-carboxamide and its derivatives is significantly rooted in their ability to induce DNA damage. nih.gov The planar structure of the acridine (B1665455) ring system is a key feature, enabling these compounds to intercalate between the base pairs of DNA. nih.govnih.gov This intercalation distorts the DNA helix, creating a physical barrier that can interfere with the processes of DNA replication and transcription. mdpi.comresearchgate.net

A primary mechanism through which acridine-based agents exert their effects is the inhibition of topoisomerases. mdpi.commdpi.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the transient DNA-topoisomerase cleavage complex, acridine derivatives prevent the re-ligation of the DNA strands, leading to the accumulation of single- or double-strand breaks. mdpi.com For instance, certain acridine derivatives have been identified as potent topoisomerase II poisons. mdpi.comnih.govfrontiersin.org The interaction is often selective, with the acridine ring intercalating into the DNA and a side chain interacting with the topoisomerase enzyme, enhancing the stability of the drug-DNA-enzyme complex. mdpi.comnih.gov

The DNA damage induced by this compound derivatives triggers a cascade of cellular response pathways. One such pathway involves Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway. nih.gov In response to DNA strand breaks, PARP-1 becomes activated and synthesizes poly(ADP-ribose) chains, which recruit other repair proteins to the site of damage. nih.gov The interplay between DNA damage induction and the cellular repair response is a critical determinant of the ultimate cell fate.

Furthermore, some platinum-acridine hybrid agents have been designed to form DNA adducts that are not readily recognized by nucleotide excision repair (NER) pathways, which typically remove bulky DNA lesions. acs.org This can lead to more persistent DNA damage and a more potent cellular response. acs.org The cellular response to such DNA damage can involve the activation of stress-related signaling pathways, including those mediated by mitogen-activated protein kinases (MAPKs). mdpi.com

Investigations into this compound and its analogs have revealed their significant impact on cell cycle progression. nih.govmdpi.com By inducing DNA damage and activating cellular stress responses, these compounds can trigger cell cycle checkpoints, leading to arrest at various phases. This prevents cells with damaged DNA from proceeding through the cell cycle and proliferating.

The specific phase of cell cycle arrest can depend on the particular acridine derivative and the cellular context. For example, some studies have reported that acridine compounds can induce G0/G1 phase arrest. nih.gov Other investigations have demonstrated a blockage in the S phase or the G2/M phase of the cell cycle. mdpi.comnih.gov A G2/M block, for instance, suggests that the cells are recognizing DNA damage before entering mitosis and are halting the cell cycle to allow for repair or to initiate apoptosis. mdpi.com

The modulation of the cell cycle is a key aspect of the biological activity of these compounds. The table below summarizes findings from various studies on the cell cycle effects of different acridine derivatives.

| Compound/Analog | Cell Line(s) | Observed Effect |

| Acridine Chalcone Hybrid | Colorectal cancer cells | G2/M block |

| Acridine/Sulfonamide Hybrids (7c and 8b) | Not specified | Reduction in the S phase |

| N'-(2-chloro-6-methoxy-acridin-9-yl)-2-cyano-3-(4-dimethylaminophenyl)-acrilohidrazida (ACS-AZ10) | Ehrlich ascites carcinoma | G2/M phase arrest at 15mg/kg |

| Quinacrine | Not specified | Not specified |

This table is for illustrative purposes and synthesizes data from multiple sources. Specific experimental conditions may vary.

The accumulation of irreparable DNA damage and cell cycle arrest induced by this compound derivatives often culminates in the activation of programmed cell death, or apoptosis. nih.govmdpi.com This is a critical mechanism for eliminating damaged and potentially cancerous cells.

The induction of apoptosis by these compounds can proceed through various pathways. One of the key pathways involves the activation of caspases, a family of proteases that execute the apoptotic program. researchgate.net Studies have shown that treatment with acridine derivatives can lead to the activation of initiator caspases, such as caspase-8 and caspase-9, as well as executioner caspases, like caspase-3 and caspase-6. researchgate.net

The intrinsic, or mitochondrial, pathway of apoptosis is often implicated. researchgate.net This pathway is triggered by cellular stress, including DNA damage, and involves the loss of the mitochondrial transmembrane potential (ΔΨm). researchgate.net This event is a point of no return in the apoptotic process and is often followed by the release of pro-apoptotic factors from the mitochondria into the cytoplasm, leading to caspase activation. researchgate.net

In addition to caspase-dependent pathways, some acridine derivatives may also induce apoptosis through caspase-independent mechanisms. researchgate.net Even in the presence of broad-spectrum caspase inhibitors, cell death can still occur, suggesting the involvement of other cell death effectors. researchgate.net

The pro-apoptotic effects of this compound and its analogs are a central component of their biological activity. The ability to trigger this intrinsic cell suicide program in cancer cells is a highly sought-after characteristic for anti-cancer agents. nih.govmdpi.com

Structure-Activity Relationship (SAR) Derivations for this compound Analogs

The biological activity of this compound analogs is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that influence their potency and selectivity.

One of the most extensively studied aspects of the SAR of acridine derivatives is the nature and position of substituents on the acridine ring. For example, in a series of bis(acridine-4-carboxamides), small substituents such as methyl or chloro groups at the 5-position of the acridine ring were found to be superior in terms of potency. acs.org Larger substituents at any position generally led to a decrease in activity, which was attributed to a likely reduction in DNA binding affinity. acs.org

The side chain attached to the acridine core also plays a crucial role in determining the biological activity. In a study of acridine analogs as haspin and DYRK2 kinase inhibitors, modifications to the side chain allowed for the generation of compounds with high potency and selectivity for one kinase over the other. nih.gov This highlights the potential for fine-tuning the biological target of these compounds through chemical modification.

Furthermore, the nature of the side chain can influence the mechanism of action. For instance, in a series of 5-substituted 9-aminoacridine-4-carboxamide (B19687) topoisomerase II poisons, non-phenyl 5-substituents were found to enhance cytotoxicity and DNA binding affinity, likely through improved stacking interactions with DNA bases. nih.gov In contrast, 5-phenyl substituents appeared to interact directly with the topoisomerase protein, modifying the drug's activity without affecting its DNA binding properties. nih.gov

The table below summarizes some key SAR findings for this compound analogs.

| Structural Modification | Effect on Activity | Putative Reason |

| Small substituents (e.g., Me, Cl) at the 5-position | Increased potency | Enhanced DNA binding affinity |

| Large substituents on the acridine ring | Decreased potency | Reduced DNA binding affinity |

| Modifications to the side chain | Altered kinase selectivity (e.g., haspin vs. DYRK2) | Differential interactions with the target protein |

| Non-phenyl 5-substituents | Enhanced cytotoxicity and DNA binding | Improved stacking interactions with DNA |

| 5-Phenyl substituents | Modified activity without affecting DNA binding | Direct interaction with topoisomerase II |

This table is for illustrative purposes and synthesizes data from multiple sources. Specific compound series and experimental conditions may vary.

Biotransformation Pathways and Metabolite Identification

One of the main routes of metabolism is N-oxidation. nih.gov Another significant pathway involves the formation of the 9(10H)-acridone derivative, a reaction that can be catalyzed by aldehyde oxidase. nih.gov This transformation occurs in hepatic cytosolic fractions and represents a key metabolic conversion of the parent compound. nih.gov

Hydroxylation is another important biotransformation pathway. Specifically, 7-hydroxylation of both the parent acridine carboxamide and its N-demethylated product has been observed. nih.gov These hydroxylated metabolites can then undergo further conjugation reactions, such as glucuronidation, to form more polar and readily excretable products. nih.gov

The identification of metabolites in various biological matrices, such as urine, bile, and feces, has provided a comprehensive picture of the metabolic fate of this compound. nih.gov In urine, a major product appears to be a glucuronide conjugate, along with the parent compound, its N-oxide, and several minor metabolites. nih.gov In bile, a multitude of products have been detected, including the parent compound, its N-oxide, and various ring-hydroxylated and/or acridone (B373769) derivatives. nih.gov Fecal analysis has revealed the presence of the parent compound and two major polar metabolites, which have been identified as the 7-hydroxy-9(10H)acridone derivatives of both the parent compound and its N-monomethylated form. nih.gov

The major biotransformation pathways for an experimental acridine carboxamide are summarized below:

N-oxidation: Formation of the acridine carboxamide N-oxide. nih.gov

9(10H)acridone formation: Conversion of the acridine core to the corresponding acridone. nih.govnih.gov

7-hydroxylation: Introduction of a hydroxyl group at the 7-position of the acridine ring. nih.gov

N-demethylation: Removal of a methyl group from the side chain. nih.gov

Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid. nih.gov

These metabolic transformations play a crucial role in the clearance and detoxification of this compound and its derivatives.

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis for Structural and Interactional Insights

Spectroscopic methodologies are indispensable for the detailed characterization of acridine-9-carboxamide, offering insights into its molecular structure, functional groups, and interactions with other molecules.

UV-Visible Spectroscopy in Interaction Studies

UV-Visible spectroscopy is a powerful tool for investigating the interactions of this compound with biological macromolecules, particularly DNA. The acridine (B1665455) chromophore exhibits characteristic absorption bands in the UV-Vis region, typically between 350 and 450 nm, corresponding to π-π* transitions within the aromatic system researchgate.net.

When this compound interacts with DNA, changes in its absorption spectrum, such as hypochromism (a decrease in absorbance) and bathochromism (a red shift in the absorption maximum), are often observed. These spectral shifts are indicative of intercalation, where the planar acridine ring inserts itself between the base pairs of the DNA double helix mdpi.com. The magnitude of these changes can be used to determine the binding affinity and stoichiometry of the interaction. For instance, the binding constant (Kb) for the interaction of various acridine derivatives with DNA has been calculated from UV-Vis titration data, with values typically ranging from 1 x 104 to 1 x 106 M-1 for intercalators researchgate.net.

Table 1: Representative UV-Vis Absorption Data for Acridine Derivatives

| Compound | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Solvent |

| Acridine | 357, 340, 325 | 9,800, 7,800, 4,000 | Ethanol |

| 9-Acridinecarboxylic acid | 365, 382 | Not Reported | Methanol |

| Acridine Orange (in presence of DNA) | 502 | Not Reported | Aqueous Buffer |

This table presents representative data for related acridine compounds to illustrate typical spectral characteristics.

Fluorescence Spectroscopy in Binding and Quantum Yield Assessments

Fluorescence spectroscopy offers a highly sensitive method for studying the binding of this compound to macromolecules and for characterizing its photophysical properties. The inherent fluorescence of the acridine ring system allows it to be used as an intrinsic probe, eliminating the need for external fluorescent labels nih.gov.

Upon binding to a target molecule like DNA or a protein, the fluorescence properties of this compound, including its quantum yield and lifetime, can be significantly altered. For example, an increase in fluorescence quantum yield is often observed when an acridine derivative intercalates into the hydrophobic environment between DNA base pairs, which shields it from solvent quenching nih.gov.

The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, can be determined relative to a standard with a known quantum yield bjraylight.com. For instance, the fluorescence quantum yield of 9-acridinecarboxylic acid has been studied in various solvents, showing a dependence on the solvent environment iitkgp.ac.in.

Table 2: Fluorescence Quantum Yields (Φf) of 9-Acridinecarboxylic Acid in Different Solvents

| Solvent | Quantum Yield (Φf) |

| Cyclohexane | 0.11 |

| Dioxane | 0.15 |

| Acetonitrile | 0.20 |

| Methanol | 0.23 |

| Ethylene Glycol | 0.41 |

Data from a study on 9-acridinecarboxylic acid, a closely related compound, illustrating the influence of solvent on fluorescence quantum yield iitkgp.ac.in.

Binding constants for the interaction of acridine derivatives with macromolecules can also be determined through fluorescence titration experiments, where changes in fluorescence intensity are monitored as a function of the macromolecule concentration nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation and conformational analysis of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the chemical environment of each atom and the connectivity within the molecule.

In the ¹H NMR spectrum of acridine derivatives, the aromatic protons typically appear in the downfield region (around 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The protons of the carboxamide group and any substituents will have characteristic chemical shifts that can be used for structural confirmation nih.gov.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbon atoms of the acridine ring system show distinct resonances, and the carbonyl carbon of the carboxamide group typically appears in the range of 160-170 ppm nih.gov. The precise chemical shifts are sensitive to the electronic environment and can be influenced by substituents and intermolecular interactions.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Acridine Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acridine Aromatic Protons | 7.30 - 8.80 | 115 - 155 |

| Carboxamide N-H | ~8.0 - 12.5 | - |

| Carboxamide C=O | - | ~165 |

This table provides typical chemical shift ranges for the key functional groups in acridine carboxamides, based on data from related structures nih.govresearchgate.net.

Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed to establish through-bond and through-space correlations, aiding in the complete assignment of all proton and carbon signals and providing insights into the molecule's three-dimensional conformation.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations at specific frequencies, resulting in a unique spectral fingerprint for the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities. The carbonyl (C=O) stretching vibration of the amide group is typically a strong and sharp band appearing in the region of 1650-1690 cm⁻¹ libretexts.org. The N-H stretching vibration of the amide group usually appears as a medium to strong band in the range of 3200-3400 cm⁻¹ libretexts.org. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the acridine ring system give rise to several bands in the 1400-1600 cm⁻¹ region vscht.cz.

Table 4: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch | 3200 - 3400 | Medium - Strong |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

| Amide (C=O) | Stretch | 1650 - 1690 | Strong |

| Aromatic (C=C) | Stretch | 1400 - 1600 | Medium |

This table presents expected IR absorption ranges based on general data for amides and aromatic compounds libretexts.orgvscht.cz.

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of this compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.

In a typical mass spectrum, the molecular ion peak (M⁺) will correspond to the exact mass of the this compound molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum is dependent on the ionization technique used. Under electron ionization (EI), the molecule can fragment in predictable ways. For an amide, characteristic fragmentation includes cleavage of the bonds adjacent to the carbonyl group libretexts.orglibretexts.org. The aromatic acridine ring is relatively stable and may remain intact as a major fragment ion. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways, providing more detailed structural information nih.gov.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become indispensable tools for complementing experimental studies of this compound. These methods provide insights into the molecule's electronic structure, conformational preferences, and interaction mechanisms at an atomic level of detail.

Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic properties of acridine derivatives. DFT calculations can be used to predict molecular geometries, vibrational frequencies (to aid in the interpretation of IR spectra), and electronic properties such as proton affinities and basicities of different nitrogen atoms within the molecule ias.ac.in. Such calculations have been employed to understand the influence of substituents on the electronic structure and reactivity of the acridine core nih.gov.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or DNA. Docking studies have been instrumental in understanding how acridine derivatives bind to the active sites of enzymes like topoisomerases or intercalate into DNA zuj.edu.jo. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-target complex.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound and its complexes with biological targets over time. MD simulations can be used to study conformational changes, solvent effects, and the stability of binding interactions, offering a more dynamic picture than static docking models semanticscholar.org.

Molecular Docking Simulations for Ligand-Enzyme and Ligand-DNA Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor, providing critical information about binding affinity and the nature of the interactions. For this compound derivatives, docking studies have been instrumental in understanding their inhibitory mechanisms against various enzymes and their mode of binding to DNA.

Ligand-Enzyme Interactions:

Derivatives of this compound have been docked against several enzymes to elucidate their potential as therapeutic agents. For instance, a series of novel this compound-1,2,3-triazole derivatives were evaluated as potential α-glucosidase inhibitors. Docking studies using the α-glucosidase crystal structure (PDB ID: 3WY1) revealed that these compounds form stable complexes within the enzyme's active site. The most potent compounds exhibited strong binding affinities, with docking scores significantly better than the standard inhibitor, acarbose. Key interactions were observed with amino acid residues such as PHE166 and GLU271. researchgate.net

In another study, 2-ethoxy-6,9-disubstituted acridine derivatives were investigated as potential dipeptidyl peptidase-IV (DPP-IV) inhibitors. Induced-fit docking (IFD) was employed to account for the flexibility of the enzyme's active site. The results indicated that the acridine scaffold is a promising foundation for new DPP-IV inhibitors, with docking scores for some derivatives reaching as high as -8.8. zuj.edu.jo

Furthermore, oxazine-substituted 9-anilinoacridines have been targeted against topoisomerase-II (PDB ID: 1ZXM). Molecular docking studies showed that these derivatives have good binding affinity, with Glide scores ranging from -5.7 to -8.06, which is superior to the standard, ledacrine (-5.24). The interactions were characterized by strong hydrogen bonding with amino acid residues. ijper.org

Ligand-DNA Interactions:

The planar aromatic structure of the acridine core is well-suited for intercalation between the base pairs of DNA, a primary mechanism for the anticancer activity of many acridine derivatives. Molecular docking simulations have been employed to model this intercalation. For example, docking simulations of 3,9-disubstituted acridines with the ternary DNA cleavage complex of human topoisomerase I (PDB ID: 1T8I) have been performed. These simulations indicated that the acridine core is positioned within the intercalation cavity, with possible non-bonded hydrophobic interactions between substituents and residues like Met428. The amino acid residue ARG364, along with a phosphate group, appears to orient the acridine core within the complex. nih.gov

The crystal structure of a derivative of N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA) complexed with d(CG(5Br-U)ACG)2 (PDB ID: 452D) provides experimental validation for the intercalation model, showing major groove binding. rcsb.org Similarly, the structure of an acridine-peptide drug intercalated in a DNA dodecamer (PDB ID: 1G3X) reveals intercalation within an AA/TT base step. rcsb.org

| Derivative Class | Target | PDB ID | Key Interacting Residues | Docking Score (kcal/mol or Glide Score) |

|---|---|---|---|---|

| This compound-1,2,3-triazole | α-Glucosidase | 3WY1 | PHE166, GLU271 | -6.10 to -6.73 |

| 2-Ethoxy-6,9-disubstituted acridines | DPP-IV | 4A5S | Not specified | -5.9 to -8.8 |

| Oxazine substituted 9-anilinoacridines | Topoisomerase-II | 1ZXM | Not specified | -5.7 to -8.06 |

| 3,9-Disubstituted acridines | Topoisomerase I-DNA Complex | 1T8I | Met428, ARG364 | Not specified |

Quantum Chemical Calculations (e.g., DFT, Semiempirical Methods) for Electronic and Structural Properties

Quantum chemical calculations are powerful theoretical methods for investigating the electronic structure, geometry, and reactivity of molecules. Density Functional Theory (DFT) and semiempirical methods have been widely applied to this compound and its analogs to understand their fundamental properties.

DFT calculations have been used to study the acid-base properties of 9-substituted acridine-4-carboxamides, which are crucial for their behavior under physiological conditions. The proton affinities (PA) of these compounds were calculated to determine the basicity of both the heterocyclic ring nitrogen and the side-chain nitrogen. These calculations revealed that for substituents like -NH2, -O-methyl, and -O-ethyl, the heterocyclic nitrogen is more basic. The electron-donating or withdrawing nature of the substituent at the 9-position was found to influence the proton affinity. ias.ac.in

Furthermore, DFT has been employed to optimize the geometry of acridine derivatives before performing molecular docking simulations, ensuring that the ligand conformation is energetically favorable. nih.gov The electronic properties derived from these calculations, such as charge distribution and molecular orbitals, are critical for understanding the nature of intermolecular interactions. For instance, the protonation of 9-aminoacridine has been shown to alter the electron density distribution, which in turn affects the intermolecular interactions within a crystal lattice. nih.gov

Semiempirical methods, such as PM7, have been utilized to calculate physicochemical properties like partial charges and changes in standard entropy for 3,9-disubstituted acridines. These calculated properties were then correlated with their DNA intercalation capabilities and biological activity. nih.gov

| Method | Compound Class | Calculated Property | Key Finding |

|---|---|---|---|

| DFT | 9-Substituted acridine-4-carboxamides | Proton Affinity (Basicity) | Substituent at position 9 influences the basicity of the heterocyclic nitrogen. |

| DFT | 9-Aminoacridine | Electron Density Distribution | Protonation alters electronic properties and intermolecular interactions. |

| Semiempirical (PM7) | 3,9-Disubstituted acridines | Partial Charges, Entropy | Correlation between calculated properties and DNA binding/biological activity. |

Molecular Dynamics Simulations for Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time, offering insights into the stability of binding poses, conformational changes, and the role of solvent molecules.

MD simulations have been performed on complexes of acridine derivatives with their biological targets to validate and refine the results of molecular docking. For example, a 100 ns MD simulation was conducted on a complex of a 9-phosphorylated acridine derivative with butyrylcholinesterase (BChE). The simulation revealed a reorientation of the ligand within the active site gorge shortly after the start of the simulation, leading to a more stable binding pose that differed in some details from the initial docked conformation. This highlights the importance of considering the dynamic nature of the ligand-receptor interaction. nih.gov

In the context of DNA binding, MD simulations of an acridine-triazole-pyrimidine hybrid demonstrated that the compound optimally orients itself for intercalation with DNA bases, providing a dynamic understanding of the intercalation process. nih.gov These simulations can reveal the specific interactions and conformational adjustments that stabilize the ligand-DNA complex.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling are computational strategies used to correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent derivatives.

Pharmacophore modeling has been successfully applied to acridine derivatives. For a series of 2-ethoxy-6,9-disubstituted acridines designed as DPP-IV inhibitors, a pharmacophore model was developed to identify the key chemical features required for activity. This model, in conjunction with docking studies, helped to explain the observed structure-activity relationships, such as the influence of the side chain length and the nature of amine substitutions on inhibitory potency. zuj.edu.jo

While a specific QSAR model focused solely on the anticancer activity of this compound was not detailed in the provided context, the principles of QSAR have been applied to broader sets of acridine derivatives. For instance, a multiple linear regression QSAR model was developed for the inhibition of human dipeptidyl peptidase III (hDPP III) by benzimidazole derivatives, which shares structural similarities with some acridine-based inhibitors. Such models typically use molecular descriptors to quantify structural features and correlate them with biological activity. researchgate.net The development of robust QSAR models for acridine-9-carboxamides could significantly accelerate the discovery of new anticancer agents. researchgate.netnih.govresearchgate.netmdpi.com

Pharmacophore models typically define the essential 3D arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are necessary for biological activity. These models can then be used to screen large databases of compounds to identify new potential leads. nih.govdovepress.com

Emerging Research Directions and Future Perspectives

Role of Acridine-9-Carboxamide as Research Probes in Biochemical Systems

The planar, tricyclic structure of this compound derivatives makes them excellent candidates for use as research probes to investigate complex biological systems. Their primary mechanism of action involves insertion between the base pairs of double-stranded DNA, a process known as intercalation. nih.govwiserpub.com This interaction is a cornerstone of their application in studying DNA topology and the function of related enzymes.

Derivatives of this compound are instrumental in probing the mechanisms of enzymes like topoisomerases. nih.govcancer.gov By intercalating into DNA, these compounds can stabilize the DNA-topoisomerase cleavage complex, effectively trapping the enzyme and preventing the re-ligation of the DNA strand. This inhibitory action allows researchers to study the enzyme's function and identify potential new targets for therapeutic intervention. For instance, specific derivatives have shown potent inhibitory activity against topoisomerase II, a key enzyme in DNA replication and transcription. nih.gov

Beyond enzyme inhibition, acridine-based compounds are being developed as sensitive probes for specific biological molecules and environments. For example, chemiluminescent acridinium-9-carboxamide probes functionalized with phenylboronic acids have been synthesized to detect glycated hemoglobin, a crucial marker for diabetes management. nih.gov The chemiluminescence of these probes is modulated upon binding to the target molecule, allowing for a homogeneous assay. nih.gov Furthermore, bis-acridine systems, where two acridine (B1665455) rings are linked, have been designed as molecular "rulers" to probe the geometry of enzyme binding sites, such as in acetylcholinesterase. nih.gov

The table below summarizes the application of selected this compound derivatives as research probes.

| Derivative/System | Target/Application | Key Findings |

| Acridine-coumarin hybrids | Topoisomerase IIB inhibition | Showed potent inhibitory activity with IC50 values as low as 0.52 µM. nih.gov |

| Acridinium-9-carboxamide boronic acids | Glycated Hemoglobin Assay | Probe affinity for glycated hemoglobin increased as the number of boronic acid groups increased. nih.gov |

| Bis-9-aminoacridines | Acetylcholinesterase binding site | Act as molecular "rulers" to delineate binding site geometry due to their stable, parallel-plane conformation. nih.gov |

Exploration of Photophysical Applications (Fluorescent Probes, Dyes)

The inherent fluorescence of the acridine ring system is a key feature being exploited in the development of sophisticated photophysical tools. This compound and its derivatives are increasingly used as fluorescent probes and dyes for imaging and sensing applications in cellular and molecular biology. nih.govresearchgate.net

The emission properties of these compounds can be highly sensitive to the local microenvironment, including solvent polarity, viscosity, pH, and hydrogen-bonding capabilities. nih.govrsc.org This sensitivity allows them to function as dynamic reporters of cellular conditions. For example, researchers have synthesized acridine derivatives that exhibit a significant red shift in their emission wavelength with increasing solvent polarity, accompanied by a substantial enhancement in fluorescence intensity. rsc.org This solvatochromic effect is valuable for mapping polarity gradients within cells and organelles.

These probes have been successfully applied to visualize specific cellular components. Certain acridine-based probes have shown the ability to locate and stain lipid droplets and lysosomes in HeLa cells, enabling dynamic monitoring of intracellular polarity changes. rsc.org The good biocompatibility, efficient cellular uptake, and cell imaging capabilities of compounds like acridine-9-methanol further underscore their potential in live-cell imaging. nih.gov The development of push-pull pyrene (B120774) dyes, which exhibit similar environmentally sensitive fluorescence, highlights a broader strategy in creating probes for high-resolution tissue imaging. rsc.org

The photophysical properties of representative acridine-based fluorescent probes are detailed below.

| Probe | Property Measured | Emission Wavelength Shift | Application |

| Acridine-dicyanoisophorone based probe | Polarity | 553 nm to 594 nm | Lipid droplet localization and monitoring intracellular polarity. rsc.org |

| Acridine-tricyanodihydrofuran based probe | Viscosity | 5.6-fold intensity increase with viscosity | Staining lysosomes. rsc.org |

| Acridine-9-methanol esters | Photoreleasable protecting group | Sensitive to polarity, H-bonding, and pH | Releasing carboxylic acids upon UV irradiation; cell imaging. nih.gov |

Development of Novel Conjugates and Hybrid Molecular Systems

A promising and rapidly advancing area of research is the creation of hybrid molecules and conjugates that link an this compound moiety to other functional units. This molecular hybridization strategy aims to combine the distinct properties of different pharmacophores to create novel compounds with enhanced affinity, improved efficacy, or new mechanisms of action. nih.govrsc.org

One major focus is the development of hybrid anticancer drugs. nih.gov By conjugating acridine derivatives with other cytotoxic agents, researchers aim to overcome drug resistance and improve target selectivity. nih.gov For example, platinum-acridine conjugates have been developed, combining the DNA-intercalating ability of acridine with the DNA-crosslinking properties of platinum-based drugs. nih.govnih.gov Similarly, linking two acridine-4-carboxamide units to create dimeric compounds has resulted in a new class of potent topoisomerase inhibitors with superior potency compared to their monomeric counterparts. acs.org

Another innovative approach involves conjugating acridine-9-carboxamides to oligonucleotides. These conjugates are designed to improve the thermal stability of short DNA duplexes. The acridine intercalator, when attached to an oligonucleotide probe, can significantly increase the melting temperature (Tm) of the target DNA duplex, which is particularly useful for improving the discrimination of point mutations in genetic analysis. oup.com The development of such conjugates is part of a broader trend in creating novel bioconjugates with diverse payloads and targeting formats for therapeutic and diagnostic purposes. novel-conjugates.com

Examples of novel this compound conjugates and their intended applications are listed below.

| Conjugate/Hybrid System | Component Moieties | Intended Application/Advantage |

| Platinum-Acridine Conjugates | Platinum complex + Acridine (e.g., ACRAMTU) | Enhanced DNA affinity and cytotoxicity for cancer therapy. nih.gov |

| Bis(acridine-4-carboxamides) | Two acridine-4-carboxamide units linked together | Superior potency as topoisomerase inhibitors compared to monomers. acs.org |

| Acridine-Oligodeoxynucleotide Conjugates | Acridine-4-carboxamide + Short DNA probe | Increased thermal stabilization of DNA duplexes for mutation detection. oup.com |

| Acridine-Coumarin Hybrids | Acridine + Coumarin | Combined pharmacophores for anticancer activity. nih.gov |

Methodological Advancements in this compound Research

Progress in the field of this compound research is intrinsically linked to advancements in synthetic organic chemistry. The development of novel and efficient synthetic routes is crucial for accessing a wider diversity of derivatives with tailored properties. nih.gov Classical methods like the Bernthsen and Ullmann syntheses provide the foundational chemistry for the acridine core, but modern research focuses on creating more complex, multi-substituted analogues. nih.govpharmaguideline.com

Recent synthetic strategies have focused on the functionalization of the acridine core, particularly at the 9-position, which is highly susceptible to nucleophilic attack. researchgate.netresearchgate.net Methodologies have been developed for creating 3,9-disubstituted acridines, which have shown significant biological activity. nih.gov These multi-step synthetic pathways allow for the precise placement of various functional groups, enabling detailed structure-activity relationship (SAR) studies. nih.govacs.org

Computational chemistry and cheminformatics are also playing an increasingly important role. nih.gov Molecular docking studies, for example, are used to predict and rationalize the binding modes of new acridine derivatives with their biological targets, such as DNA and topoisomerases. nih.gov These computational tools help guide the design of new compounds with improved binding affinity and selectivity, accelerating the discovery process. The combination of innovative synthetic methodologies and computational modeling represents a key advancement, enabling the rational design and creation of next-generation this compound-based molecules for a wide range of scientific applications.

Q & A

Q. What are the common synthetic routes for acridine-9-carboxamide and its derivatives?

this compound is typically synthesized via cyclocondensation of isatine with cyclohexanone and aqueous ammonia under high-temperature conditions (150°C in a pressure vessel). Subsequent Hoffman degradation using bromine and sodium methoxide in methanol yields the final product. These methods prioritize regioselectivity and scalability, with purity verified via HPLC or NMR .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography may resolve ambiguities in stereochemistry, while UV-Vis spectroscopy monitors electronic properties relevant to bioactivity .

Q. How is this compound evaluated for α-glucosidase inhibitory activity?

Standard protocols involve in vitro enzyme inhibition assays using p-nitrophenyl-α-D-glucopyranoside as a substrate. IC₅₀ values are calculated via dose-response curves, with positive controls (e.g., acarbose) and triplicate measurements to ensure reproducibility. Kinetic studies (e.g., Lineweaver-Burk plots) further classify inhibition mechanisms (competitive/non-competitive) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern α-glucosidase inhibition in this compound hybrids?

Modifications at the acridine core (e.g., electron-withdrawing groups at C4) enhance binding to the enzyme’s catalytic site. Hybridization with 1,2,3-triazole-N-phenylacetamide moieties improves hydrophobicity and π-π stacking with α-glucosidase’s aromatic residues. SAR studies highlight the critical role of carboxamide linkage geometry in optimizing inhibitory potency .

Q. What mechanisms underlie the antitumor activity of this compound derivatives?

These compounds intercalate into DNA via planar acridine rings, disrupting replication and transcription. Monocationic species (pKa ~3.5–4.5) under physiological conditions enhance cellular uptake. In vivo studies in Lewis lung carcinoma models demonstrate tumor regression via apoptosis induction, with curative doses correlating with intercalation strength .

Q. How can this compound be adapted for bioanalytical applications?

Biotinylated derivatives, such as (2-biotinylamidoethyl)this compound, serve as fluorophores in solid-phase immunoassays. Their high quantum yield and stability in aqueous buffers enable ultrasensitive detection of proteins or nucleic acids, validated via fluorescence polarization and confocal microscopy .

Q. What computational strategies optimize this compound derivatives for target binding?

Molecular docking (e.g., AutoDock Vina) predicts binding poses within α-glucosidase’s active site (PDB: 2ZE0). Density functional theory (DFT) calculates electronic parameters (HOMO-LUMO gaps), while molecular dynamics simulations (MD, >100 ns) assess complex stability under physiological conditions .

Q. Which in vivo models validate the therapeutic efficacy of this compound analogs?

Advanced solid tumors (e.g., Lewis lung carcinoma) are treated with intraperitoneal doses (10–50 mg/kg), monitoring tumor volume via caliper measurements and survival rates. Pharmacokinetic studies (plasma LC-MS/MS) quantify bioavailability, while histopathology evaluates off-target toxicity .

Q. How can researchers address reproducibility challenges in this compound synthesis?

Strict adherence to reaction parameters (temperature, solvent purity) and intermediate characterization (e.g., TLC monitoring) minimizes batch variability. Open-access platforms like PubChem provide standardized protocols, and collaborative validation through multi-lab studies enhances reliability .

Q. What methodologies assess the toxicity profile of this compound derivatives?

Acute toxicity is evaluated via OECD Guideline 423 (fixed-dose procedure), while genotoxicity assays (Ames test, comet assay) screen for mutagenic potential. Chronic exposure studies in rodents (90-day) monitor hepatic/renal biomarkers, complemented by in silico tools like ProTox-II for predictive toxicology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.